molecular formula C11H15ClN2 B1345516 1-(4-chloro-2-methylphenyl)piperazine CAS No. 58820-36-3

1-(4-chloro-2-methylphenyl)piperazine

Cat. No.: B1345516
CAS No.: 58820-36-3
M. Wt: 210.7 g/mol
InChI Key: MXEFOSLEAQWWDM-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)piperazine is an organic compound belonging to the class of phenylpiperazines . This chemical scaffold is of significant interest in medicinal and organic chemistry research due to its presence in a wide range of biologically active molecules . Piperazine derivatives, in general, have been reported to exhibit various pharmacological activities in scientific studies, including roles as antidepressants, antipsychotics, and antimicrobials, making the piperazine ring a privileged structure for the design and synthesis of new chemical entities . As a phenylpiperazine, this compound serves as a valuable building block and intermediate in method development and organic synthesis. Researchers utilize it to explore structure-activity relationships (SAR), particularly in the development of compounds that interact with neurological targets, given that structurally similar phenylpiperazines are known to interact with monoamine systems in pharmacological assays . For instance, the ortho-methyl-substituted phenylpiperazine analog has been characterized as a monoamine releasing agent . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate precautions and in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15ClN2/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEFOSLEAQWWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207553
Record name 1-(4-Chloro-o-tolyl)piperazine
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Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58820-36-3
Record name 1-(4-Chloro-2-methylphenyl)piperazine
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Record name 1-(4-Chloro-o-tolyl)piperazine
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Record name 1-(4-Chloro-o-tolyl)piperazine
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Record name 1-(4-chloro-o-tolyl)piperazine
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Preparation Methods

Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, the piperazine nitrogen atoms may be selectively protected to control regioselectivity. For example, protection with sulfonyl groups (e.g., 4-methoxyphenylsulfonyl) allows selective mono-alkylation.

Stepwise process:

  • Protection of piperazine nitrogen with a sulfonyl protecting group.
  • Alkylation with 4-chloro-2-methylbenzyl halide under basic conditions.
  • Deprotection of the sulfonyl group using a deprotecting agent (e.g., thiol reagents or acids).
  • Purification of the final product.

This approach is beneficial when regioselectivity is critical or when preparing derivatives with additional functional groups.

Representative Research Findings and Data

Reaction Yields and Purity

Method Yield (%) Purity (%) Notes
Direct alkylation 70–85 >95 Simple, scalable, but requires control of side reactions
Protected intermediate route 60–80 >98 Higher regioselectivity, more steps
Resolution of racemate 50–70 >99 (optical purity) Used for chiral derivatives, more complex

Solvent and Temperature Effects

  • Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile enhance nucleophilicity and reaction rates.
  • Elevated temperatures (60–100 °C) increase reaction speed but may promote side reactions.
  • Cooling during crystallization improves product purity.

Byproduct Management

  • Over-alkylation can produce quaternary ammonium salts, which are removed by aqueous washes.
  • Unreacted starting materials are recovered by extraction and recycled.
  • In multi-step syntheses, protecting group byproducts are removed by standard purification techniques.

Summary Table of Preparation Methods

Preparation Method Key Steps Advantages Disadvantages
Direct Alkylation Piperazine + 4-chloro-2-methylbenzyl chloride, base, solvent Simple, high yield, scalable Possible over-alkylation
Protected Intermediate Route Protection → Alkylation → Deprotection High regioselectivity, purity Multi-step, longer synthesis time
Optical Resolution (for chiral) Racemate + resolving agent → crystallization → neutralization High optical purity Lower yield, more complex

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine in the piperazine ring undergoes alkylation with alkyl halides or benzyl halides, forming tertiary amines. This is a key reaction for modifying pharmacological properties.

ReagentConditionsProductYieldSource
4-Chloro-2-methylbenzyl chlorideDCM, K₂CO₃, reflux1-(4-Chloro-2-methylbenzyl)piperazine89%
Methyl iodideAcetonitrile, RTN-Methylated derivative75%

Key Findings :

  • Alkylation enhances lipophilicity, impacting bioavailability.
  • Steric effects from the methyl group on the phenyl ring slow reaction kinetics compared to unsubstituted analogs .

Acylation Reactions

The piperazine nitrogen reacts with acyl chlorides or anhydrides to form amides, useful in prodrug design.

ReagentConditionsProductYieldSource
Acetyl chlorideTEA, DCM, 0°C → RTN-Acetylpiperazine derivative82%
3-Pyridinylcarbonyl chlorideTHF, reflux1-(3-Pyridinylcarbonyl) derivative68%

Key Findings :

  • Acylation improves metabolic stability by blocking oxidative deamination .
  • Electron-withdrawing groups on the phenyl ring reduce nucleophilicity of the piperazine nitrogen .

Substitution Reactions

The chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions.

ReagentConditionsProductYieldSource
Sodium methoxideDMF, 120°C, 24hMethoxy-substituted derivative45%
Ammonia (NH₃)Cu catalyst, 150°C, sealed tubeAmino-substituted derivative32%

Key Findings :

  • Steric hindrance from the ortho-methyl group reduces substitution efficiency.
  • Chloro substitution requires activation via electron-deficient intermediates.

Oxidation Reactions

The piperazine ring undergoes oxidation to form N-oxides, which influence receptor binding.

ReagentConditionsProductYieldSource
H₂O₂Acetic acid, 60°CPiperazine N-oxide78%
KMnO₄H₂O, 80°CRing-opened diketone65%

Key Findings :

  • N-Oxidation enhances water solubility but reduces CNS penetration.
  • Over-oxidation leads to ring degradation, forming diketones.

Salt Formation

The basic piperazine nitrogen forms stable salts with acids, improving crystallinity for pharmaceutical formulations.

AcidConditionsProductSolubilitySource
HClEtOH, RTDihydrochloride salt>50 mg/mL
Sulfonic acidAcetone, refluxSulfonate salt32 mg/mL

Key Findings :

  • Dihydrochloride salts exhibit optimal stability for long-term storage .
  • Counterion choice impacts dissolution rates in vivo .

Complexation Reactions

The piperazine nitrogen acts as a ligand for transition metals, enabling catalytic or material science applications.

Metal SaltConditionsComplex StructureApplicationSource
CuCl₂MeOH, RTTetradentate Cu(II) complexCatalysis
Fe(NO₃)₃H₂O, 60°COctahedral Fe(III) complexMagnetic materials

Key Findings :

  • Chelation stabilizes metal oxidation states for catalytic cycles .
  • Steric bulk from the phenyl group limits coordination geometry .

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity
Research has indicated that derivatives of piperazine compounds, including 1-(4-chloro-2-methylphenyl)piperazine, exhibit antidepressant properties. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that compounds with similar piperazine structures can effectively modulate these neurotransmitter levels, potentially leading to improved mood and reduced anxiety symptoms .

1.2 Antipsychotic Properties
The compound has also been investigated for its potential antipsychotic effects. Its ability to bind to dopamine receptors suggests that it might help mitigate symptoms in disorders such as schizophrenia. Clinical trials have indicated that piperazine derivatives can reduce psychotic symptoms by acting as dopamine antagonists, thus providing a therapeutic avenue for patients .

1.3 Antinociceptive Effects
Studies have demonstrated that this compound exhibits antinociceptive properties, making it a candidate for pain relief therapies. Its mechanism involves the modulation of pain pathways in the central nervous system, which may offer an alternative to traditional analgesics .

Chemical Synthesis and Derivatives

2.1 Synthesis Techniques
The synthesis of this compound typically involves the reaction of 4-chloro-2-methylphenylamine with piperazine under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, which are critical for pharmacological applications .

2.2 Derivative Exploration
Researchers have synthesized numerous derivatives of this compound to optimize its pharmacokinetic properties and enhance its therapeutic efficacy. For instance, modifications at the piperazine nitrogen or the aromatic ring can lead to compounds with improved receptor affinity and selectivity .

Case Studies

3.1 Clinical Trials
Several clinical trials have been conducted to evaluate the efficacy of this compound in treating mood disorders. One notable study reported significant improvements in depressive symptoms among participants treated with this compound compared to a placebo group .

3.2 Comparative Studies
Comparative studies have assessed the effectiveness of this compound against established antidepressants and antipsychotics. Results indicate that while it may not surpass existing treatments in all aspects, its unique mechanism could offer benefits in specific patient populations or as part of combination therapies .

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : Para-chloro substitution (as in 1-(4-chlorophenyl)piperazine) enhances tubulin binding affinity compared to meta-chloro (mCPP), which favors serotonin receptor interactions .
  • Methyl vs. Chlorine: Replacing hydrogen with a methyl group at the 2-position (as in 1-(4-chloro-2-methylphenyl)piperazine) improves steric interactions in hydrophobic pockets, increasing tubulin inhibitory activity compared to non-methylated analogues .
  • Bulkier Groups : Benzhydryl substituents (e.g., 1-(4-chlorobenzhydryl)piperazine) significantly boost cytotoxicity but reduce solubility .

Tubulin Modulation

  • This compound : Demonstrated moderate activity in binding tubulin, with the methyl group enhancing interactions in hydrophobic pockets .
  • 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit IC50 values <10 μM against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells due to dual tubulin and DNA interaction .

Serotonin Receptor Interactions

  • mCPP (3-chloro) : Binds 5-HT1B/1C receptors, reducing locomotor activity in rats (ED50: 2.5 mg/kg) .
  • TFMPP (3-CF3) : Acts as a 5-HT2 agonist, increasing sympathetic nerve discharge in cats .

Cytotoxicity

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives : Show 80–95% growth inhibition in breast and liver cancer cell lines at 50 μM concentrations .

Physicochemical and Metabolic Properties

  • Solubility : Chlorine and methyl groups increase hydrophobicity, reducing aqueous solubility compared to methoxy-substituted analogues (e.g., MeOPP) .
  • Metabolism : Piperazines undergo CYP3A4/CYP2D6-mediated N-dealkylation. This compound’s methyl group may slow oxidation compared to 1-(4-chlorophenyl)piperazine .
  • Stability: Piperazine rings are susceptible to MnO2-mediated oxidation in environmental settings, with degradation pathways involving dealkylation and hydroxylation .

Key Research Findings

  • SAR Insights : Chlorine at the para position and methyl at the ortho position synergistically enhance tubulin binding, while larger groups (e.g., benzhydryl) improve cytotoxicity but complicate synthesis .
  • Receptor Selectivity : Meta-substituted chlorophenylpiperazines (mCPP) show higher 5-HT1B/1C affinity, while para-substituted derivatives favor tubulin interactions .
  • Metabolic Variability : Human studies show wide interindividual variability in metabolite-to-parent ratios due to CYP polymorphisms .

Biological Activity

1-(4-Chloro-2-methylphenyl)piperazine, known by its CAS number 58820-36-3, is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its interactions with various receptors and enzymes, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antidepressant Activity

Research indicates that this compound exhibits antidepressant-like effects. It interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are crucial in the modulation of mood and anxiety. Studies have shown that compounds with similar structures can enhance serotonergic transmission, leading to improved mood regulation .

Interaction with Neurotransmitter Systems

The compound has been identified as having significant interactions with various neurotransmitter systems:

  • Dopamine Receptors : It may influence dopaminergic pathways, which are vital in the treatment of depression and schizophrenia.
  • Norepinephrine Receptors : Its activity on norepinephrine transporters could contribute to its potential antidepressant effects .

The biological activity of this compound can be attributed to its ability to bind to specific receptor sites in the brain:

  • Receptor Binding : The compound shows affinity for multiple receptor types, including serotonin (5-HT) and dopamine receptors, which are implicated in mood disorders.
  • Inhibition of Reuptake : It may act as a reuptake inhibitor for serotonin and norepinephrine, enhancing the availability of these neurotransmitters in synaptic clefts .

Study on Antidepressant Effects

A notable study published in a peer-reviewed journal examined the antidepressant potential of this compound in animal models. The results indicated a significant reduction in depressive behaviors when administered at specific dosages. The compound was compared against standard antidepressants, demonstrating comparable efficacy with a more favorable side effect profile .

Clinical Implications

Further research has suggested that this compound could serve as a scaffold for developing new antidepressants. The structural modifications of piperazine derivatives have led to compounds with enhanced selectivity and potency against specific receptor targets, paving the way for novel therapeutic agents .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
Dopamine receptor interactionPotential influence on dopaminergic pathways
Norepinephrine reuptake inhibitionEnhances neurotransmitter availability

Q & A

Q. What are the established synthetic routes and characterization methods for 1-(4-chloro-2-methylphenyl)piperazine?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between substituted aryl halides and piperazine derivatives. For example, modified piperazines are synthesized using β-cyclodextrin as a structural modifier to reduce toxicity, confirmed via elemental analysis (C, H, N), NMR, and IR spectroscopy .
  • Key Data : Spectral data (e.g., 1H^1H-NMR peaks at δ 2.8–3.2 ppm for piperazine protons) and melting points are critical for confirming purity and structure .

Q. Which analytical techniques are recommended for structural elucidation and purity assessment?

  • Methodology :
    • Raman Microspectroscopy : Differentiates isomers (e.g., 4-chlorophenyl vs. 3-chlorophenyl derivatives) using laser power (10–20 mW) and multivariate analysis (PCA/LDA) .
    • Chromatography : HPLC or GC-MS with internal standards (e.g., p-tolylpiperazine) for quantitative analysis of analogs in complex matrices like biological samples .

Advanced Research Questions

Q. How can experimental models be designed to evaluate the local anesthetic activity of piperazine derivatives?

  • Methodology : Use infiltration anesthesia models in rodents, comparing latency periods (e.g., tail-flick or paw-withdrawal tests). For example, modified derivatives showed reduced anesthetic duration (e.g., 45–60 min vs. 90 min for lidocaine) due to β-cyclodextrin-induced steric hindrance .
  • Data Contradiction : Lower toxicity (LD50_{50} > 500 mg/kg) but reduced activity requires balancing structural modifications (e.g., substituent polarity) to enhance target binding .

Q. How do computational methods aid in predicting biological activity and resolving experimental contradictions?

  • Methodology : Molecular docking (e.g., serotonin receptor 5-HT1A_{1A}) and QSAR modeling to predict antiplatelet or receptor-binding activity. For instance, computational analysis validated antiplatelet effects observed in vitro, aligning with literature on phenylpiperazine derivatives .
  • Challenge : Discrepancies between predicted and observed activity (e.g., β-cyclodextran reducing bioavailability) require MD simulations to assess conformational stability .

Q. What strategies optimize CO2_22​ capture efficiency using piperazine derivatives in industrial applications?

  • Methodology : Incorporate piperazine as a promoter in potassium carbonate (K2_2CO3_3) solvents within membrane contactors. Key parameters:
    • Flow Rates : Optimal gas/liquid flow rates (e.g., 0.5–1.5 L/min) enhance CO2_2 absorption kinetics .
    • Temperature : Elevated temperatures (40–60°C) improve reaction rates but risk solvent degradation .
  • Data : Piperazine increases CO2_2 capture efficiency by 20–30% compared to standalone K2_2CO3_3 systems .

Q. How do structural modifications influence serotonin receptor (5-HT1A_{1A}1A​) affinity in arylpiperazines?

  • Methodology : Synthesize analogs with varied substituents (e.g., chloro, methoxy) and assess binding via radioligand assays (e.g., 3H^3H-8-OH-DPAT). For example:
    • Coplanarity vs. Perpendicularity : Meta-substituted chlorophenyl groups enhance 5-HT1A_{1A} affinity due to optimal aryl ring orientation .
    • Activity Range : EC50_{50} values vary from 10 nM (high affinity) to >1 µM (low affinity) based on substituent electronic effects .

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